ethyl 9H-xanthene-9-carboxylate basic properties
ethyl 9H-xanthene-9-carboxylate basic properties
An In-depth Technical Guide to the Core Properties of Ethyl 9H-Xanthene-9-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthene scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and functional materials.[1] Derivatives of 9H-xanthene-9-carboxylic acid, in particular, have garnered interest in medicinal chemistry for their diverse therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] This technical guide focuses on a specific derivative, ethyl 9H-xanthene-9-carboxylate, providing a detailed examination of its core physicochemical and reactive properties. While not basic in the traditional Brønsted-Lowry sense, its behavior under basic conditions—specifically, its susceptibility to hydrolysis—is a critical chemical characteristic. This document provides quantitative data, detailed experimental protocols for its synthesis and hydrolysis, and visualizations of key chemical processes to support further research and development.
Physicochemical Properties
Ethyl 9H-xanthene-9-carboxylate is a derivative of the parent xanthene-9-carboxylic acid.[3] Due to limited publicly available experimental data for the ethyl ester, properties of the parent acid and the closely related methyl ester are included for comparison and context.[4]
| Property | Value | Compound | Data Source / Type |
| CAS Number | 7401-03-8 | Ethyl 9H-xanthene-9-carboxylate | Chemical Supplier[5] |
| Molecular Formula | C₁₆H₁₄O₃ | Ethyl 9H-xanthene-9-carboxylate | Chemical Supplier[5] |
| Molecular Weight | 254.28 g/mol | Ethyl 9H-xanthene-9-carboxylate | Chemical Supplier[5] |
| CAS Number | 39497-06-8 | Methyl 9H-xanthene-9-carboxylate | PubChem[6] |
| Molecular Formula | C₁₅H₁₂O₃ | Methyl 9H-xanthene-9-carboxylate | PubChem[6] |
| Molecular Weight | 240.25 g/mol | Methyl 9H-xanthene-9-carboxylate | PubChem[6] |
| CAS Number | 82-07-5 | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₀O₃ | 9H-Xanthene-9-carboxylic acid | PubChem[7] |
| Molecular Weight | 226.23 g/mol | 9H-Xanthene-9-carboxylic acid | PubChem[7] |
| Melting Point | 221-225 °C (lit., decomposes) | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |
| Predicted pKa | 4.30 ± 0.20 | 9H-Xanthene-9-carboxylic acid | Chemical Supplier Data |
| Crystal System | Monoclinic, C2/c | Methyl 9H-xanthene-9-carboxylate | ResearchGate[4] |
| Dihedral Angle | 24.81 (9)° between benzene rings | Methyl 9H-xanthene-9-carboxylate | ResearchGate[4] |
Chemical Properties and Reactivity
Assessment of Basicity
The term "basic properties" requires careful clarification for this molecule. Ethyl 9H-xanthene-9-carboxylate does not possess any functional groups that are significantly basic under typical aqueous conditions.
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Ether Oxygen: The oxygen atom in the central xanthene ring is an ether. While it has lone pairs of electrons and can act as a Lewis base (electron pair donor), it is a very weak Brønsted-Lowry base. Protonation would require a strong acid.
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Ester Group: The carbonyl and alkoxy oxygens of the ester group also have lone pairs and are weakly Lewis basic. The carbonyl oxygen is the more likely site of protonation in the presence of a strong acid, which is the first step in acid-catalyzed hydrolysis.[8]
Therefore, ethyl 9H-xanthene-9-carboxylate is considered a neutral compound and would not be protonated to a significant extent in physiological or standard laboratory buffer systems. Its most relevant property in the context of bases is its reactivity with bases.
Reactivity under Basic Conditions: Ester Hydrolysis (Saponification)
The most important reaction of ethyl 9H-xanthene-9-carboxylate under basic conditions is the hydrolysis of the ester functional group. This reaction, also known as saponification, is effectively irreversible as the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol nucleophile.
The process involves the nucleophilic acyl substitution of the ethoxy group (-OCH₂CH₃) by a hydroxide ion (-OH). The reaction proceeds via a tetrahedral intermediate.
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Experimental Protocols
Synthesis of Ethyl 9H-xanthene-9-carboxylate via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification of the parent carboxylic acid.[9][10]
Objective: To synthesize ethyl 9H-xanthene-9-carboxylate from 9H-xanthene-9-carboxylic acid and ethanol.
Materials:
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9H-Xanthene-9-carboxylic acid (1.0 eq)
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Absolute Ethanol (used as solvent, large excess)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 9H-xanthene-9-carboxylic acid and an excess of absolute ethanol (e.g., 20-fold molar excess).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexane:Ethyl Acetate.
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Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 9H-xanthene-9-carboxylate.
Caption: Workflow for the synthesis of ethyl 9H-xanthene-9-carboxylate.
Base-Catalyzed Hydrolysis of Ethyl 9H-xanthene-9-carboxylate
Objective: To hydrolyze the ester back to the parent carboxylic acid.
Materials:
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Ethyl 9H-xanthene-9-carboxylate (1.0 eq)
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Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2-3 eq)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve ethyl 9H-xanthene-9-carboxylate in a minimal amount of ethanol in a round-bottom flask.
-
Base Addition: Add the aqueous sodium hydroxide solution to the flask.
-
Heating: Heat the mixture at reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cooling and Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
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Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise until the pH is ~2. The sodium salt of the carboxylic acid will be protonated, causing the free acid to precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts and dry under vacuum to yield 9H-xanthene-9-carboxylic acid.
Relevance in Drug Discovery and Development
While specific biological activity data for ethyl 9H-xanthene-9-carboxylate is not widely reported, the parent 9H-xanthene-9-carboxylic acid core is a key pharmacophore in various developmental compounds. For instance, complex amide derivatives of this acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, making them potential candidates for treating metabolic diseases like type 2 diabetes.[1] Other derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptor 1 (mGluR1), which has implications for neurological disorders.[2]
The ethyl ester can serve as a valuable intermediate or a prodrug. Esterification is a common strategy in drug development to improve the pharmacokinetic properties of a parent carboxylic acid, such as increasing its lipophilicity to enhance membrane permeability. The ester can then be hydrolyzed in vivo by metabolic esterases to release the active carboxylic acid. Understanding the stability and hydrolysis kinetics of this ester is therefore crucial for its potential application in a drug development context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xanthene-9-carboxylic acid | CAS#:82-07-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. 7401-03-8|Ethyl 9H-xanthene-9-carboxylate|BLD Pharm [bldpharm.com]
- 6. methyl 9H-xanthene-9-carboxylate | C15H12O3 | CID 699662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
